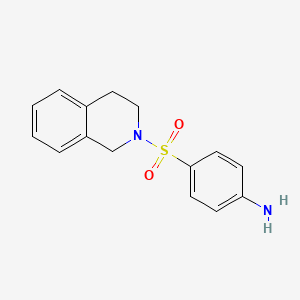

4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline

Overview

Description

4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)aniline is a chemical compound that features a dihydroisoquinoline moiety linked to an aniline group via a sulfonyl bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline typically involves the following steps:

Formation of the Dihydroisoquinoline Core: The dihydroisoquinoline core can be synthesized using the Bischler-Napieralski reaction, where a β-phenylethylamine derivative is cyclized in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA).

Sulfonylation: The dihydroisoquinoline is then sulfonylated using a sulfonyl chloride derivative under basic conditions.

Coupling with Aniline: Finally, the sulfonylated dihydroisoquinoline is coupled with aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) or using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)aniline can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Substitution: Common nucleophiles include amines (R-NH2) and thiols (R-SH).

Major Products Formed

Oxidation: Isoquinoline derivatives.

Reduction: Amines from nitro groups.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)aniline has several scientific research applications:

Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders.

Material Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.

Biological Research: It can serve as a probe for studying biological pathways and mechanisms involving sulfonylated compounds.

Mechanism of Action

The mechanism of action of 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

- 2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-[4-(dimethylamino)phenyl]acetonitrile

- 3,4-Dihydroisoquinolin-1(2H)-one derivatives

Uniqueness

4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)aniline is unique due to its sulfonyl linkage, which imparts distinct chemical and biological properties compared to other dihydroisoquinoline derivatives. This uniqueness makes it a valuable compound for developing new materials and pharmaceuticals.

Biological Activity

4-(3,4-Dihydroisoquinolin-2(1H)-ylsulfonyl)aniline is a sulfonamide derivative characterized by its unique structural features, including a sulfonyl group attached to an aniline moiety and a dihydroisoquinoline ring. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and enzyme inhibition.

- Molecular Formula : C₁₅H₁₆N₂O₂S

- Molecular Weight : 288.36 g/mol

- CAS Number : 7252-02-0

The sulfonyl group enhances the compound's solubility and reactivity, making it a valuable intermediate in synthetic chemistry.

The biological activity of this compound primarily involves its interaction with specific enzymes. The compound acts as an inhibitor by binding to active sites within these enzymes, potentially leading to therapeutic applications in various diseases. The sulfonamide nature of the compound allows for significant interactions with amino acid residues in target enzymes, enhancing its inhibitory potency .

Enzyme Inhibition Studies

Recent studies have highlighted the compound's selectivity and potency as an enzyme inhibitor:

- AKR1C3 Inhibition : A study demonstrated that related compounds exhibited high selectivity for AKR1C3 over its isoform AKR1C2. The binding modes of these compounds were elucidated through molecular docking and kinetic assays, revealing significant differences in how they interact with the enzyme's active site .

- Fumarate Hydratase Inhibition : Another investigation explored the inhibition of fumarate hydratase from Mycobacterium tuberculosis, where structural modifications influenced the inhibition efficacy. Compounds similar to this compound showed promising results with IC50 values indicating effective inhibition at micromolar concentrations .

Comparative Biological Activity

| Compound | Target Enzyme | IC50 (µM) | Selectivity |

|---|---|---|---|

| Compound 38 | AKR1C3 | Up to 0.01 | High selectivity over AKR1C2 |

| Compound 16j | Fumarate Hydratase | 2.0 | Comparable to lead compounds |

Study 1: In Silico Analysis of AKR1C3 Inhibitors

A comprehensive in silico study focused on the design and evaluation of inhibitors targeting AKR1C3. The findings revealed that modifications to the bicyclic moiety significantly impacted binding affinity and selectivity. The study concluded that further optimization could lead to next-generation inhibitors with enhanced efficacy against castration-resistant prostate cancer (CRPC) .

Study 2: Structural Modifications for Enhanced Activity

Research involving structural modifications of related compounds indicated that introducing flexibility or rigidity could affect inhibition outcomes. For example, rigidifying structures led to improved binding interactions with target enzymes, suggesting that careful design can optimize biological activity .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via sulfonylation of 3,4-dihydroisoquinoline with 4-nitrobenzenesulfonyl chloride, followed by reduction of the nitro group to an amine. Key steps include:

- Friedländer Reaction : Utilize 2-(3,4-dihydroisoquinolin-1-yl)anilines as intermediates, with optimized conditions of 80–100°C in ethanol/water mixtures and catalytic acid (e.g., HCl) .

- Reduction : Use hydrogenation (H₂/Pd-C) or sodium dithionite in aqueous ethanol to reduce nitro to amine, monitoring purity via HPLC (≥98%) .

- Critical Parameters : Temperature control during sulfonylation (≤50°C) prevents decomposition. Solvent choice (e.g., DMF vs. THF) affects reaction kinetics and yield .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Analytical Workflow :

- HPLC-MS : Confirm molecular ion peak at m/z 248.06 (M+H⁺) and assess purity (>98%) .

- NMR : Key signals include δ 6.8–7.2 ppm (aromatic protons), δ 3.5–4.0 ppm (dihydroisoquinoline CH₂), and δ 5.2 ppm (NH₂) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) to validate stereochemistry .

Q. What biological targets are associated with this compound in academic studies?

- Primary Target : AKR1C3 (aldo-keto reductase 1C3), a key enzyme in steroid metabolism and cancer progression. The sulfonamide group and dihydroisoquinoline core enable selective inhibition (IC₅₀ = 12–50 nM) .

- Secondary Targets : Potential interactions with protein arginine methyltransferase 5 (PRMT5) and 17β-hydroxysteroid dehydrogenases, though selectivity requires further validation .

Advanced Research Questions

Q. How can computational modeling explain the selectivity of this compound for AKR1C3 over isoform AKR1C2?

- Approach :

- Docking Studies : Use AutoDock Vina or Schrödinger Suite to model ligand binding. The sulfonyl group forms hydrogen bonds with AKR1C3-specific residues (e.g., Tyr224), while steric clashes occur in AKR1C2’s narrower active site .

- MD Simulations : Analyze binding stability over 100 ns trajectories, focusing on RMSD (<2 Å) and binding free energy (ΔG < −8 kcal/mol) .

Q. What strategies resolve contradictions in activity data between in vitro and cell-based assays?

- Troubleshooting Steps :

Permeability Assays : Measure cellular uptake via LC-MS (e.g., intracellular concentration vs. media). Low permeability may explain reduced efficacy .

Metabolite Screening : Identify oxidative metabolites (e.g., quinoline derivatives) using HRMS, which may alter activity .

Target Engagement : Use CETSA (Cellular Thermal Shift Assay) to confirm target binding in live cells .

Q. How do structural modifications (e.g., substituents on the aniline ring) impact potency and pharmacokinetics?

- SAR Insights :

- Electron-Withdrawing Groups (e.g., NO₂ at para position): Increase AKR1C3 inhibition (IC₅₀ ↓30%) but reduce solubility .

- Hydrophobic Substituents (e.g., methyl): Enhance membrane permeability (logP ↑0.5) but may reduce selectivity .

Q. What crystallization techniques yield high-quality co-crystals for structural studies?

- Protocol :

Properties

IUPAC Name |

4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c16-14-5-7-15(8-6-14)20(18,19)17-10-9-12-3-1-2-4-13(12)11-17/h1-8H,9-11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWWVSWTXKQMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70279988 | |

| Record name | 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7252-02-0 | |

| Record name | NSC15021 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15021 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70279988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.